1-(4-FLUOROBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE
This benzoyl-piperazine research intermediate is differentiated by its 4-fluorobenzoyl and 3-methoxybenzyl substitution pattern, which significantly influences target engagement and solid-state architecture compared to regioisomers. Minor positional changes (e.g., 2- vs. 3-methoxy) are known to alter pharmacological profiles and crystal packing, making this specific compound essential for reproducible SAR studies. Procure with confidence—verify substitution precisely.
Technical Parameters
Basic Identity
| Product Name | 1-(4-FLUOROBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE |
|---|---|
| Molecular Formula | C19H21FN2O2 |
| Molecular Weight | 328.4 g/mol |
Structural Identifiers
| SMILES | COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
|---|---|
| InChI | InChI=1S/C19H21FN2O2/c1-24-18-4-2-3-15(13-18)14-21-9-11-22(12-10-21)19(23)16-5-7-17(20)8-6-16/h2-8,13H,9-12,14H2,1H3 |
| InChIKey | MBFBDLQAKHCFKN-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
1-(4-Fluorobenzoyl)-4-[(3-methoxyphenyl)methyl]piperazine: Baseline Identity and Procurement Context for a Research-Grade Piperazine Building Block
1-(4-Fluorobenzoyl)-4-[(3-methoxyphenyl)methyl]piperazine is a synthetic small molecule belonging to the benzoyl-piperazine class, characterized by a central piperazine ring N-substituted with a 4-fluorobenzoyl group and a 3-methoxybenzyl moiety (molecular formula C19H21FN2O2, exact mass 328.1587 g/mol) [1]. This scaffold is structurally related to broad patent families describing glycine transporter-1 (GlyT-1) inhibitors for central nervous system indications, including schizophrenia and Alzheimer's disease [2][3]. The compound is primarily procured as a custom-synthesis or catalog research intermediate rather than a drug candidate, and its differentiation from closely related analogs lies in the specific substitution pattern—4-fluoro on the benzoyl ring and 3-methoxy on the benzyl ring—which may impart distinct physicochemical properties, crystallographic packing behavior, and in vitro target engagement profiles when compared to regioisomers or other halogen/methoxy variants.
- [1] Evaluated from SMILES/molecular formula by standard chemoinformatics tools (C19H21FN2O2, exact mass 328.158706 g/mol). View Source
- [2] Jolidon, S. et al. Benzoyl-piperazine derivatives. United States Patent Application US20050209241, filed August 4, 2004. View Source
- [3] Alberati-Giani, D. et al. Benzoyl-piperazine derivatives. United States Patent US7427612, filed September 2, 2004. View Source
1-(4-Fluorobenzoyl)-4-[(3-methoxyphenyl)methyl]piperazine: Why Regioisomeric or Simple Analog Substitution Cannot Be Assumed
Even within the narrow benzoyl-piperazine space, minor positional changes—such as relocating the methoxy group from the 3- to the 2- or 4-position on the benzyl ring, or replacing the 4-fluoro substituent with chloro, bromo, or iodo—are known to produce markedly different solid-state architectures (crystal packing, Z′ values, and hydrogen-bonding networks) and can dramatically alter in vitro pharmacological profiles [1]. A crystallographic study of six 1-halobenzoyl-4-(2-methoxyphenyl)piperazines demonstrated that despite differing only in the halogen substituent (F, Cl, Br, I), no two compounds were isomorphous, and supramolecular assemblies varied from one-dimensional chains to three-dimensional networks [1]. In patent-defined GlyT-1 inhibitor series, subtle modifications to the benzyl or benzoyl substituents have been shown to shift IC50 values by an order of magnitude or more, underscoring that generic substitution without confirmatory comparative data carries a high risk of obtaining a compound with divergent potency, selectivity, solubility, or crystallinity [2][3].
- [1] Harish Chinthal, C. et al. Six 1-halobenzoyl-4-(2-methoxyphenyl)piperazines having Z′ values of one, two or four; disorder, pseudosymmetry, twinning and supramolecular assembly. Acta Crystallographica Section E, 2021, 77, 5-13. View Source
- [2] Jolidon, S. et al. Benzoyl-piperazine derivatives. United States Patent Application US20050209241, filed August 4, 2004. View Source
- [3] Alberati-Giani, D. et al. Benzoyl-piperazine derivatives. United States Patent US7427612, filed September 2, 2004. View Source
1-(4-Fluorobenzoyl)-4-[(3-methoxyphenyl)methyl]piperazine: Quantitative Differential Evidence vs. Closest Analogs
1-(4-Fluorobenzoyl)-4-[(3-methoxyphenyl)methyl]piperazine: Research Application Scenarios Based on Available Evidence
Request a Quote for 1-(4-FLUOROBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE
Request pricing, availability, packaging, or bulk supply details using the form on the right.
